molecular formula C10H9ClN4O2S B1682503 Sulfachloropyridazine CAS No. 80-32-0

Sulfachloropyridazine

Cat. No. B1682503
CAS RN: 80-32-0
M. Wt: 284.72 g/mol
InChI Key: XOXHILFPRYWFOD-UHFFFAOYSA-N
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Description

Sulfachloropyridazine (SCP) is a sulfonamide antibiotic drug . It is commonly used in poultry farming and has been marketed as Vetisulid for use in cattle, swine, and birds . It is usually used as an antibacterial anti-inflammatory drug, which has been applied in the treatment of acute urinary tract infections in childhood .


Molecular Structure Analysis

Sulfachloropyridazine has a molecular formula of C10H9ClN4O2S and a molar mass of 284.72 g·mol−1 . The molecular structure of SCP has been studied in various solvents, and it has been found that the solubility of SCP varies with the change in hydrogen bond basicity of mixtures when the mole fraction of methanol (or ethanol or isopropanol) increased in all aqueous binary solvent mixtures .


Chemical Reactions Analysis

Sulfachloropyridazine is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . It is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .


Physical And Chemical Properties Analysis

Sulfachloropyridazine is an off-white to light yellow powder . It has a melting point of 186-187°C and a boiling point of 559.7°C at 760 mmHg . The solubility of SCP was found to be influenced by several factors, including the presence of two radical scavengers (tert-butanol and methyl alcohol), dosages of PS, initial pH, anions (H2PO4−, HPO42−, Cl−, HCO3− and NO3−) and natural organic matter .

Scientific Research Applications

Degradation and Removal in Water Treatment

  • Sulfachloropyridazine (SCP) is efficiently removed from water through peroxymonosulfate activation by Co(OH)2 nanoparticles decorated urchin-like WO3. This method showed a degradation efficiency of 100% within 3 minutes at pH 7, highlighting its effectiveness in water treatment (Tao et al., 2020).

Environmental Fate in Soil

  • SCP's sorption and transport in soil systems were studied, revealing that it is highly mobile in soil, posing a risk of contaminating ground and surface waters. This research is crucial for understanding the environmental impact of veterinary medicines (Boxall et al., 2002).

Electrochemical Treatment

  • The electro-Fenton treatment of SCP was explored, including kinetics and reaction pathways. This study provides valuable insights into effective methods for removing SCP from contaminated waters (Dirany et al., 2012).

Interaction with Other Compounds

  • Studies on the interaction between SCP and other substances, like zinc, in the environment have been conducted. These studies are vital for understanding the combined effects of different contaminants in agricultural settings (Zhang et al., 2017).

Photodegradation and Toxicity

  • Photodegradation of SCP under various light conditions was examined. Understanding the photolytic behavior of SCP is essential for assessing its persistence and potential toxicity in the environment (Boreen et al., 2005).

Microbial Bioreactors for Groundwater Treatment

  • The use of microbial bioreactors for removing SCP from groundwater was evaluated, offering a potential solution for treating contaminated water sources (Hunter & Shaner, 2011).

Adsorption into Zeolites

  • The adsorption of SCP into high silica mordenite was investigated, providing a method for removing this antibiotic from water via adsorption into zeolites (Martucci et al., 2013).

Bacterial Cell-Cell Communication

  • Research on the impact of SCP on bacterial cell-cell communication offers insights into its toxic mechanism beyond the commonly known target of dihydropteroate synthase (Sun et al., 2019).

Safety And Hazards

Sulfachloropyridazine may cause an allergic skin reaction . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

The degradation of Sulfachloropyridazine has been studied using an ultraviolet/persulfate (UV-C/PS) advanced oxidation process . This process was found to remove SCP efficiently from groundwater . The degradation mechanism and kinetics were investigated, and it was found that both SO4−˙ and HO˙ contributed to the degradation of SCP, with SO4−˙ playing a major role . This research suggests potential future directions for the removal of SCP from water sources .

properties

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXHILFPRYWFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045265
Record name Sulfachloropyridazine
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Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulfachlorpyridazine

CAS RN

80-32-0
Record name Sulfachlorpyridazine
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Record name Sulfachlorpyridazine [USP:INN:BAN]
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Record name Sulfachlorpyridazine
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Record name sulfachlorpyridazine
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Record name Sulfachloropyridazine
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Record name SULFACHLORPYRIDAZINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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